8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline
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Overview
Description
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- is a heterocyclic compound that features a quinoline core fused with a dioxole ring
Preparation Methods
The synthesis of 1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- typically involves multi-step processes. One common method includes the radical bromination of ethyl 6-methyl-1,3-dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) under visible light . This reaction is initiated by a tungsten bulb and yields the desired brominated product, which can then undergo further functional group manipulations .
Chemical Reactions Analysis
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- can participate in various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazino group to other amine derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions are typically quinoline derivatives with modified functional groups.
Scientific Research Applications
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential antibacterial and antitumor activities.
Materials Science:
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These interactions inhibit the enzymes’ activity, leading to disruptions in DNA replication and transcription . This mechanism is similar to that of other quinoline-based antibacterial agents.
Comparison with Similar Compounds
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- can be compared with other quinoline derivatives such as:
Oxolinic Acid: This compound also features a dioxoloquinoline structure and exhibits antibacterial properties.
6-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Another quinoline derivative used in chemical synthesis.
The uniqueness of 1,3
Properties
CAS No. |
91918-90-0 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(6-methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)hydrazine |
InChI |
InChI=1S/C11H11N3O2/c1-6-2-9(14-12)7-3-10-11(16-5-15-10)4-8(7)13-6/h2-4H,5,12H2,1H3,(H,13,14) |
InChI Key |
SGSHZGYZRDZABO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC2=N1)OCO3)NN |
Origin of Product |
United States |
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